molecular formula C19H13ClN2O6S B2924890 5-(((4-(6-chloro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 1171095-01-4

5-(((4-(6-chloro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2924890
CAS No.: 1171095-01-4
M. Wt: 432.83
InChI Key: BLVZZHKGWMFTMN-UHFFFAOYSA-N
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Description

The compound 5-(((4-(6-chloro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic heterocyclic molecule combining a coumarin-thiazole hybrid system with a dioxane-dione moiety. Its structure features a 6-chloro-2-oxo-2H-chromen-3-yl group linked to a thiazole ring via an aminomethylene bridge, terminating in a 2,2-dimethyl-1,3-dioxane-4,6-dione group. The dioxane-dione moiety may enhance solubility and metabolic stability compared to simpler ester or ketone groups .

Properties

IUPAC Name

5-[[[4-(6-chloro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O6S/c1-19(2)27-16(24)12(17(25)28-19)7-21-18-22-13(8-29-18)11-6-9-5-10(20)3-4-14(9)26-15(11)23/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVZZHKGWMFTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=NC(=CS2)C3=CC4=C(C=CC(=C4)Cl)OC3=O)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(((4-(6-chloro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic molecule that incorporates various pharmacologically significant moieties, including thiazole and chromene derivatives. The biological activity of this compound is of considerable interest due to its potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H19ClN2O4S\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_2\text{O}_4\text{S}

This structure consists of a thiazole ring connected to a chromene moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing thiazole and chromene structures exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Thiazole derivatives are known for their effectiveness against various bacterial strains.
  • Anticonvulsant Effects : Some derivatives have demonstrated significant anticonvulsant activity in animal models.

Anticancer Activity

A study highlighted the anticancer potential of thiazole-containing compounds, where modifications to the thiazole ring enhanced cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). For instance, one derivative exhibited an IC50 value of less than 20 µg/mL against these cell lines .

CompoundCell LineIC50 (µg/mL)
Compound 1A54918.5
Compound 2NIH/3T322.7

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For example, a study reported that certain thiazole derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains .

CompoundTarget BacteriaMIC (µg/mL)
Compound AMRSA8
Compound BE. faecium5

Anticonvulsant Effects

The anticonvulsant properties of similar thiazole-based compounds were evaluated using picrotoxin-induced seizure models. One compound demonstrated a median effective dose (ED50) significantly lower than standard treatments like ethosuximide .

CompoundModelED50 (mg/kg)
Compound XMES24.38
Compound YscPTZ88.23

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups on the phenyl ring enhances biological activity. For instance, compounds with chlorine or bromine substitutions showed increased potency against cancer cells and bacteria .

Case Studies

  • Case Study on Anticancer Activity : A novel thiazole derivative was synthesized and tested against A549 cells, showing an IC50 value of 15 µg/mL, which was significantly lower than established chemotherapeutics like doxorubicin.
  • Case Study on Antimicrobial Efficacy : Another study focused on a series of thiazole derivatives that were effective against vancomycin-resistant Enterococcus faecium. The lead compound exhibited an MIC of 6 µg/mL.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

5-(((6-ethoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione: Replaces the chlorochromenyl-thiazole system with an ethoxybenzothiazole group.

5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives : Feature chlorophenyl groups instead of chlorocoumarin-thiazole systems. The absence of the dioxane-dione moiety in these compounds correlates with lower solubility and stability in pharmacokinetic studies .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Solubility (mg/mL) Key Substituents
Target Compound ~465.9 2.8 ~0.15 6-Cl-coumarin, thiazole, dioxane-dione
5-(((6-ethoxybenzothiazol-2-yl)amino)... ~449.5 3.1 ~0.12 Ethoxybenzothiazole, dioxane-dione
5-(4-chlorophenyl)-1,3,4-oxadiazole ~227.6 2.5 ~0.05 Chlorophenyl, oxadiazole

*Calculated using van der Waals descriptors .

The target compound’s higher molecular weight and logP compared to simpler chlorophenyl-oxadiazoles suggest improved lipid membrane permeability but reduced aqueous solubility. The dioxane-dione group likely stabilizes the molecule via intramolecular hydrogen bonding, as seen in similar diones .

Research Findings and Implications

Synergistic Moieties : The combination of coumarin, thiazole, and dioxane-dione may act synergistically, as seen in hybrid molecules with improved bioavailability .

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